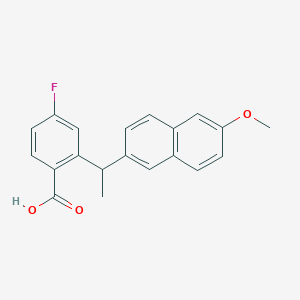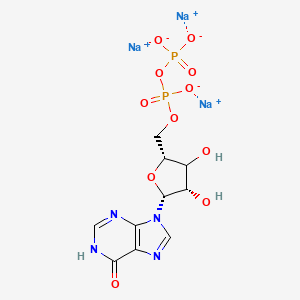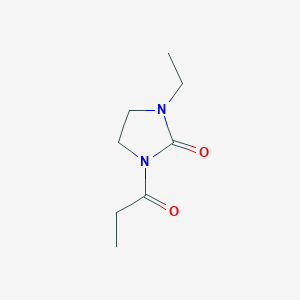
1-Ethyl-3-propionylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-propionylimidazolidin-2-one is a heterocyclic compound that belongs to the imidazolidinone family This compound is characterized by its unique structure, which includes an imidazolidinone ring substituted with ethyl and propionyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-propionylimidazolidin-2-one typically involves the reaction of ethylamine with propionyl chloride to form N-ethylpropionamide. This intermediate is then cyclized with ethylene diamine under acidic conditions to yield the desired imidazolidinone compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-propionylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced imidazolidinone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions include imidazolidinone oxides, reduced imidazolidinone derivatives, and substituted imidazolidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-3-propionylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticonvulsant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-propionylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to modulate the activity of enzymes and receptors, leading to its observed bioactive effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-propionylimidazolidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-acetylimidazolidin-2-one: Similar structure but with an acetyl group instead of a propionyl group.
1-Ethyl-3-butyrylimidazolidin-2-one: Similar structure but with a butyryl group instead of a propionyl group.
Uniqueness
1-Ethyl-3-propionylimidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and propionyl groups enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-ethyl-3-propanoylimidazolidin-2-one |
InChI |
InChI=1S/C8H14N2O2/c1-3-7(11)10-6-5-9(4-2)8(10)12/h3-6H2,1-2H3 |
InChI Key |
FXGSNDDRPCSWAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


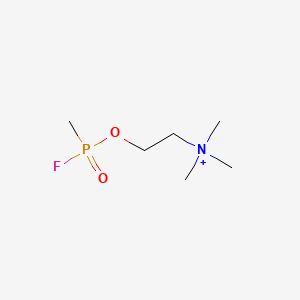
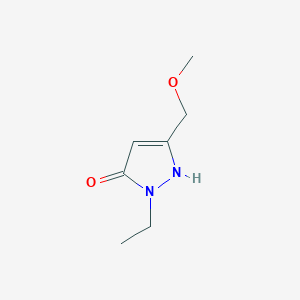

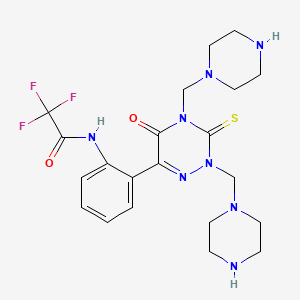
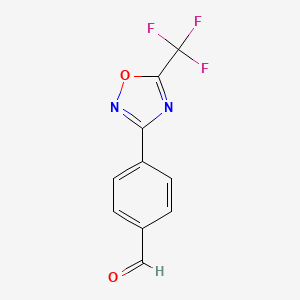
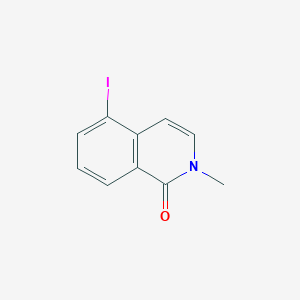
![6-[4-[2-[3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B15197490.png)
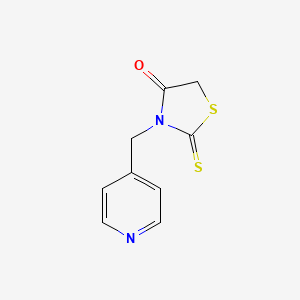
![2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol](/img/structure/B15197498.png)
![3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B15197504.png)
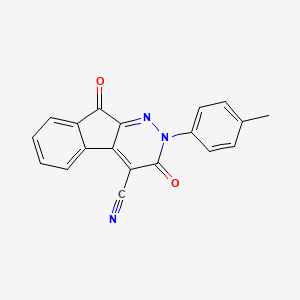
![b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-;b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-](/img/structure/B15197522.png)
